4-bromo-3-chlorosulfonyl-benzoic Acid
Overview
Description
4-Bromo-3-chlorosulfonyl-benzoic acid is an organic compound with the molecular formula C7H4BrClO4S and a molecular weight of 299.53 g/mol . It is characterized by the presence of bromine, chlorine, and sulfonyl functional groups attached to a benzoic acid core. This compound is typically found as a white crystalline powder and is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and dimethylformamide .
Preparation Methods
The synthesis of 4-bromo-3-chlorosulfonyl-benzoic acid involves several steps:
Chlorosulfonation: The addition of a chlorosulfonyl group to the brominated benzoic acid.
The reaction conditions for these steps typically involve the use of bromine and chlorosulfonic acid as reagents, with the reactions being carried out under controlled temperatures to ensure the desired substitution patterns . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Bromo-3-chlorosulfonyl-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: The bromine and chlorine atoms can be further oxidized under specific conditions.
Common reagents used in these reactions include sodium borohydride for reductions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Bromo-3-chlorosulfonyl-benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-bromo-3-chlorosulfonyl-benzoic acid involves its reactivity with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
4-Bromo-3-chlorosulfonyl-benzoic acid can be compared with other similar compounds, such as:
- 3-Chlorosulfonyl-4-fluoro-benzoic acid
- 2-Bromo-5-chlorosulfonyl-benzoic acid
- 4-Chlorosulfonyl-benzoic acid methyl ester
- 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid
These compounds share similar functional groups but differ in their substitution patterns, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and utility in various chemical and biological applications .
Properties
IUPAC Name |
4-bromo-3-chlorosulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDITWYHGSGANSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395750 | |
Record name | 4-bromo-3-chlorosulfonyl-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50803-23-1 | |
Record name | 4-bromo-3-chlorosulfonyl-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-(chlorosulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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